![molecular formula C18H18OS2 B13985152 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one CAS No. 69814-22-8](/img/structure/B13985152.png)
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclopentanone ring substituted with a bis(phenylsulfanyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with bis(phenylsulfanyl)methane under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Bis(phenylsulfanyl)methane: A compound with two phenylsulfanyl groups attached to a methane carbon.
Sulfoxides and Sulfones: Oxidized derivatives of phenylsulfanyl compounds.
Uniqueness
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of a cyclopentanone ring with bis(phenylsulfanyl)methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
69814-22-8 |
|---|---|
Molekularformel |
C18H18OS2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3-[bis(phenylsulfanyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C18H18OS2/c19-15-12-11-14(13-15)18(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-10,14,18H,11-13H2 |
InChI-Schlüssel |
WIXFAISMALCULJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC1C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
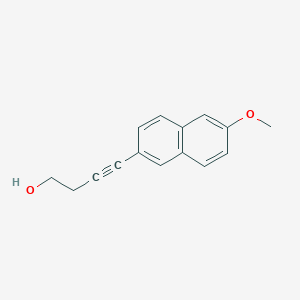
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)

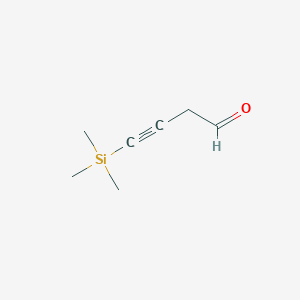


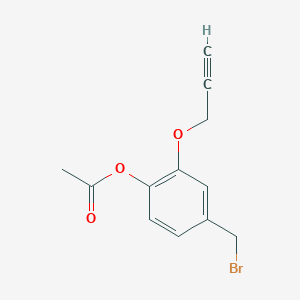
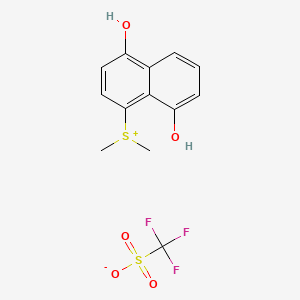
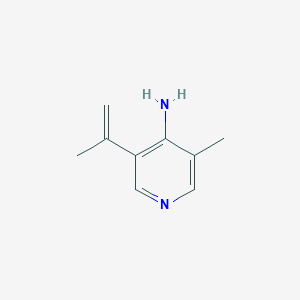

![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
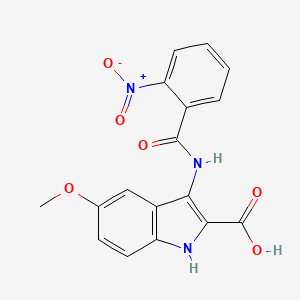
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
